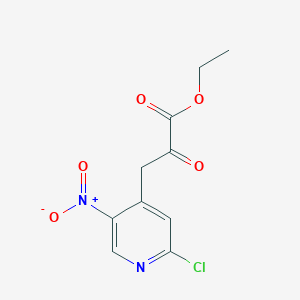

Ethyl-3-(2-Chlor-5-nitropyridin-4-yl)-2-oxopropanoat

Übersicht

Beschreibung

“2-Chloro-5-nitropyridine” is a halogenated heterocycle . It’s an important pyridine derivative and is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments .

Synthesis Analysis

Efficient synthetic routes to compounds like “2-amino-5-chloro-3-pyridinecarboxaldehyde” and “5-amino-2-chloro-4-pyridinecarboxaldehyde” are reported. Both compounds are important substrates in the synthesis of naphthyridine derivatives .Molecular Structure Analysis

The molecular formula of “2-Chloro-5-nitropyridine” is C5H3ClN2O2 . The molecular weight is 158.54 .Physical And Chemical Properties Analysis

“2-Chloro-5-nitropyridine” is a powder with a melting point of 105-108 °C (lit.) . It’s soluble in hot methanol but insoluble in water .Wissenschaftliche Forschungsanwendungen

Agrochemische Industrie

Ethyl-3-(2-Chlor-5-nitropyridin-4-yl)-2-oxopropanoat: ist eine Verbindung, die aufgrund ihres Pyridin-Restes in der Agrochemie eingesetzt werden kann. Pyridinderivate spielen bekanntlich eine bedeutende Rolle bei der Entwicklung neuer Agrochemikalien, insbesondere als Zwischenprodukte bei der Synthese von Pestiziden . Die Nitrogruppe und die Chlorsubstituenten am Pyridinring können zur biologischen Aktivität des endgültigen agrochemischen Produkts beitragen und seine Wirksamkeit gegen Schädlinge möglicherweise verbessern.

Pharmazeutische Forschung

In der pharmazeutischen Forschung könnte diese Verbindung als Vorläufer bei der Synthese verschiedener Medikamente dienen. Das Vorhandensein eines Nitropyridin-Restes ist in Molekülen, die pharmakologische Aktivitäten zeigen, weit verbreitet. Daher könnte diese Verbindung bei der Entwicklung neuer Medikamente wertvoll sein, insbesondere dort, wo die Nitropyridinstruktur ein notwendiges Merkmal für die biologische Aktivität ist .

Materialwissenschaft

Die potenziellen Anwendungen der Verbindung in der Materialwissenschaft ergeben sich aus ihren strukturellen Eigenschaften, die bei der Synthese von fortgeschrittenen Materialien von Vorteil sein könnten. So könnte die Nitropyridingruppe an der Herstellung von Polymeren oder Beschichtungen mit spezifischen Eigenschaften beteiligt sein, wie z. B. erhöhte thermische Stabilität oder einzigartige elektronische Eigenschaften .

Umweltwissenschaften

In den Umweltwissenschaften kann „this compound“ als Standard- oder Referenzverbindung in Umweltüberwachungs- und Abbaustudien verwendet werden. Seine einzigartige chemische Signatur ermöglicht es, in verschiedenen Umweltproben nachgewiesen und gemessen zu werden, was die Untersuchung von Umweltverschmutzung und chemischer Dispersion unterstützt .

Biochemie

Biochemisch könnte diese Verbindung bei der Untersuchung von Enzym-Substrat-Interaktionen wichtig sein, insbesondere wenn die Verbindung ein Substrat oder ein Inhibitor von Enzymen ist, die mit Pyridinderivaten interagieren. Es könnte auch in Assays verwendet werden, um die Enzymaktivität zu messen oder bei der Entwicklung von Enzym-basierten Sensoren .

Pharmakologie

In der Pharmakologie könnte die Verbindung verwendet werden, um ihre Wechselwirkung mit biologischen Zielstrukturen zu untersuchen, wie z. B. Rezeptoren oder Ionenkanäle, von denen bekannt ist, dass sie an Pyridinderivate binden. Dies kann dazu beitragen, die Pharmakokinetik und Pharmakodynamik der Verbindung zu verstehen, die für die Medikamentenentwicklung entscheidend sind .

Veterinärmedizin

Ähnlich wie bei ihren Anwendungen in der Humanmedizin könnte diese Verbindung auch für veterinärmedizinische Zwecke untersucht werden. Der Nitropyridin-Rest könnte bei der Herstellung von Tierarzneimitteln von Vorteil sein, die diese spezifische Struktur benötigen, um Krankheiten bei Tieren zu behandeln .

Funktionelle Materialien

Schließlich ist die Rolle der Verbindung bei der Synthese funktionaler Materialien nicht zu übersehen. Ihre chemische Struktur könnte der Schlüssel zur Entwicklung von Materialien mit spezifischen Funktionen sein, wie z. B. Katalyse, Energiespeicherung oder als Bestandteil elektronischer Geräte .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O5/c1-2-18-10(15)8(14)3-6-4-9(11)12-5-7(6)13(16)17/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPFDBOEONYNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703825 | |

| Record name | Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

800401-66-5 | |

| Record name | Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

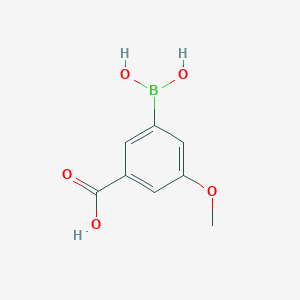

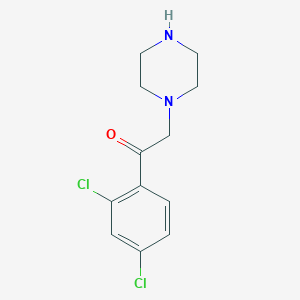

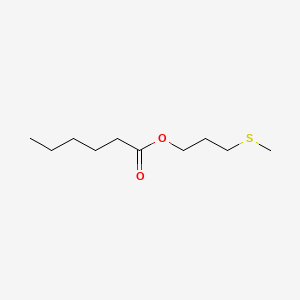

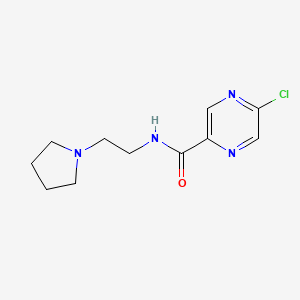

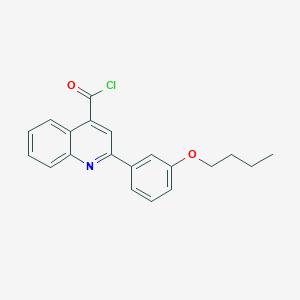

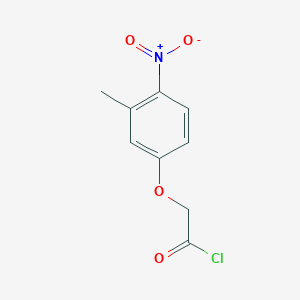

Synthesis routes and methods I

Procedure details

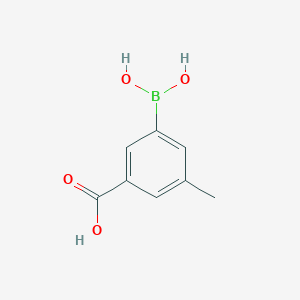

Synthesis routes and methods II

Procedure details

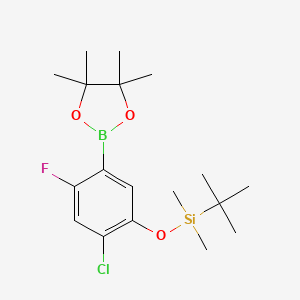

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate](/img/structure/B1463833.png)

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)